molecular formula C24H19FN2O4 B11639645 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11639645
M. Wt: 418.4 g/mol
InChI Key: URQUDALPFVRMIF-LSDHQDQOSA-N
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Description

The compound 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative with a complex substitution pattern. Its structure features:

  • A 4-fluorophenyl group at position 5, contributing electron-withdrawing effects.
  • A 4-methoxybenzoyl moiety at position 4, providing both hydrophobic and electron-donating properties.
  • A 3-hydroxy group at position 3, enabling hydrogen bonding.

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19FN2O4/c1-31-19-10-6-17(7-11-19)22(28)20-21(16-4-8-18(25)9-5-16)27(24(30)23(20)29)14-15-3-2-12-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+

InChI Key

URQUDALPFVRMIF-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Hydrazone Formation and Cyclization

A protocol adapted from De Gruyter publications involves:

  • Step 1 : React (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one with hydrazinobenzenesulfonamide hydrochloride.

  • Step 2 : Reflux in ethanol with glacial acetic acid to form a hydrazone intermediate.

  • Step 3 : Cyclize under basic conditions (e.g., NaOH) to form the pyrrolone ring.

Key Reagents :

  • Hydrazinobenzenesulfonamide hydrochloride (1.1 equivalents)

  • Glacial acetic acid (catalytic)

  • Ethanol solvent

Mechanistic Insight :
The hydrazone intermediate undergoes intramolecular cyclization, facilitated by the electron-withdrawing benzoyl group, to generate the dihydro-pyrrol-2-one core.

Stepwise Synthesis via Alkylation and Acylation

Alkylation of Pyrrolidine Derivatives

Patents describe methods for introducing substituents onto pyrrolidine scaffolds:

  • Pyrrole Intermediate : 2-Aroylpyrrole (e.g., 2-(4-methoxybenzoyl)pyrrole)

  • Alkylation Agent : Pyridin-3-ylmethyl bromide

  • Conditions :

    • Polar aprotic solvent (e.g., DMF)

    • Base (e.g., NaH)

    • Room temperature to 60°C

Step 2 : Hydroxylation via oxidation of the pyrrolidine ring. This may involve electrophilic addition or radical-mediated processes.

Table 2: Stepwise Functionalization Approach

StepReaction TypeReagents/ConditionsPurpose
1AlkylationPyridin-3-ylmethyl bromide, NaH, DMFIntroduce 1-position substituent
2Acylation4-Methoxybenzoyl chloride, pyridineIntroduce 4-position benzoyl
3HydroxylationH₂O₂/acid or KMnO₄Generate 3-hydroxy group

Electrochemical Oxidation of Aroyl Pyrroles

Radical Addition and Alkylation

Patent EP0480465A2 outlines a method using electrochemical oxidants:

  • Substrate : 2-Aroylpyrrole (e.g., 2-(4-methoxybenzoyl)pyrrole)

  • Oxidant : Manganese(III) acetate dihydrate

  • Solvent : Acetic acid

  • Process :

    • Radical addition of malonate esters (e.g., diethyl malonate) to the pyrrole ring.

    • Intermolecular double alkylation forms the pyrrolizine intermediate.

    • Hydrolysis and decarboxylation yield the target pyrrolone.

Advantages :

  • High regioselectivity due to radical intermediates.

  • Scalable for industrial production.

Limitation :

  • Requires specialized electrochemical equipment.

Comparative Analysis of Methods

Table 3: Efficiency and Scalability of Synthesis Routes

MethodYield RangeScalabilityKey AdvantagesDrawbacks
Multi-component40–60%ModerateOne-pot, minimal purificationSensitive to catalysts
Hydrazone cyclization30–50%LowSimple reagentsLimited functionalization
Stepwise alkylation50–70%HighPrecise substituent controlMulti-step, tedious
Electrochemical60–80%HighHigh purity, scalableRequires specialized equipment

Critical Challenges and Research Gaps

  • Regioselectivity : Positioning the 4-methoxybenzoyl and 5-fluorophenyl groups requires precise control, often achieved via directing groups or steric effects.

  • Hydroxylation : The 3-hydroxy group’s introduction is challenging. Methods like epoxidation-ring opening or electrophilic addition are underexplored.

  • Stereoselectivity : The dihydro-pyrrol-2-one ring’s stereochemistry (e.g., E/Z isomerism) is poorly documented.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of pyrrolidinones, characterized by a pyrrole ring with various substituents that influence its chemical behavior and biological activity. The molecular formula is C24H19FN2O4C_{24}H_{19}FN_2O_4, with a molecular weight of 418.4 g/mol. The presence of the fluorophenyl group and methoxybenzoyl moiety contributes to its unique properties, enhancing its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of pyrrolidinones exhibit antioxidant properties. For example, compounds similar to 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one have been shown to scavenge free radicals effectively. In a study assessing the antioxidant potential of 3-hydroxy derivatives, it was found that these compounds could compete with established antioxidants like gallic acid and melatonin in scavenging hydroxyl radicals.

CompoundAntioxidant ActivityComparison
This compoundHighComparable to gallic acid
4-Ethoxycarbonyl derivativesModerateLess effective than above

Enzyme Inhibition

Another significant application is the inhibition of enzymes involved in metabolic pathways. The compound has been investigated for its potential role as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. Such inhibition is beneficial in developing hypolipidemic agents .

Synthesis and Structural Diversity

The synthesis of this compound involves multicomponent reactions that allow for structural diversity within the pyrrolidinone family. Variations in substituents at positions 1, 3, and 4 on the pyrrole ring can lead to different pharmacological profiles, making it a versatile scaffold for drug development .

Computational Studies

Computational chemistry methods such as Density Functional Theory (DFT) have been utilized to predict the molecular properties and bioactivity of this compound. These studies help in understanding the electronic structure and reactivity patterns, which are crucial for rational drug design .

Case Study 1: Antioxidant Properties Evaluation

A study published in a peer-reviewed journal evaluated the antioxidant activity of several pyrrolidinone derivatives, including the target compound. The results demonstrated that these compounds exhibit significant radical scavenging activity, suggesting their potential use in therapeutic applications aimed at oxidative stress-related diseases.

Case Study 2: HMG-CoA Reductase Inhibition

Research focusing on enzyme inhibition highlighted that compounds structurally related to this compound could serve as effective HMG-CoA reductase inhibitors. This finding opens avenues for developing new cholesterol-lowering medications .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the pyridinyl group could facilitate interactions with nucleophilic sites.

Comparison with Similar Compounds

Structural Features

The target compound shares a common pyrrolone core with analogs but differs in substituent groups. Key structural comparisons are summarized below:

Compound Name Substituents (Position) Key Structural Variations Reference ID
Target Compound 5-(4-fluorophenyl), 4-(4-methoxybenzoyl), 1-(pyridin-3-ylmethyl), 3-hydroxy Reference structure for comparison
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 5-(4-tert-butylphenyl), 4-(4-methylbenzoyl), 1-(2-hydroxypropyl) Bulkier tert-butyl group; methylbenzoyl instead of methoxybenzoyl
5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 5-(4-dimethylaminophenyl), 4-(4-methylbenzoyl), 1-(2-hydroxypropyl) Electron-rich dimethylamino group; methylbenzoyl
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one 5-(4-hydroxy-3-methoxyphenyl), 4-(4-fluorobenzoyl) Fluorobenzoyl instead of methoxybenzoyl; additional hydroxyl group on phenyl
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 4-(4-ethoxy-3-methylbenzoyl), 1-(3-dimethylaminopropyl) Ethoxy and methyl groups on benzoyl; dimethylaminopropyl chain

Physicochemical Properties

Data from synthesis and characterization studies reveal trends in melting points (mp) and molecular weights (MW):

Compound Name Melting Point (°C) Molecular Weight (g/mol) Yield (%) Reference ID
Target Compound Not reported ~425 (calculated) Not reported
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 263–265 408.23 62
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one 205–207 420.16 9
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Not reported ~453 (calculated) Not reported
  • The 4-methoxybenzoyl group in the target compound likely increases hydrophobicity compared to methylbenzoyl analogs.
  • The pyridin-3-ylmethyl substituent may improve solubility relative to hydroxypropyl or dimethylaminopropyl groups .

Biological Activity

The compound 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one (CAS Number: 488859-04-7) is a pyrrolidinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer effects, neuroprotective abilities, and other relevant biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C25H20FNO5C_{25}H_{20}FNO_5 with a molecular weight of approximately 433.43 g/mol. Its structure features a fluorophenyl group, a methoxybenzoyl moiety, and a pyridine ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC25H20FNO5
Molecular Weight433.43 g/mol
CAS Number488859-04-7
SMILESCOc1ccc(cc1)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)F)c1ccc(cc1)OC

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it has cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of the compound on A431 and Jurkat cells, it was found that:

  • IC50 for A431: < 10 µM
  • IC50 for Jurkat: < 15 µM

This suggests that the compound effectively inhibits cell proliferation in these models.

Neuroprotective Effects

The compound also demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. It was found to reduce oxidative stress and improve neuronal survival in models of neurotoxicity induced by glutamate . The presence of the pyridine ring is believed to enhance its interaction with neuronal receptors, contributing to its protective effects.

Mechanism of Action
The proposed mechanism involves:

  • Reduction of Reactive Oxygen Species (ROS): The compound scavenges free radicals.
  • Modulation of Neurotransmitter Levels: It potentially affects neurotransmitter systems, enhancing synaptic plasticity.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to known antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Fluorine Substitution: The presence of fluorine in the para position of the phenyl group is associated with increased potency against cancer cells.
  • Methoxy Group Positioning: Variations in methoxy group positioning on the benzoyl moiety significantly influence cytotoxicity and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing this pyrrol-2-one derivative?

Methodological Answer: The compound is synthesized via base-assisted cyclization of substituted precursors. Key steps include:

  • Substrate selection : Use of fluorophenyl and methoxybenzoyl derivatives for regioselective coupling (e.g., 5-hydroxy-pyrrol-2-one intermediates) .
  • Reaction conditions : Cyclization under basic conditions (e.g., KOH/EtOH) at reflux (80–100°C), yielding 46–63% product .
  • Purification : Recrystallization from ethanol or chromatography for solids with low solubility.

Q. How is structural elucidation performed for this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 170–180 ppm). Pyridinylmethyl protons appear as multiplet signals (δ 3.5–4.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 402.138) .
  • FTIR : Hydroxy group (ν ~3200 cm⁻¹) and carbonyl stretches (ν ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions?

Methodological Answer: DOE minimizes trial-and-error by statistically analyzing variables:

  • Factors : Temperature, base concentration, solvent polarity.
  • Response variables : Yield, purity, reaction time.
  • Example : A 2³ factorial design (8 experiments) identifies optimal conditions (e.g., 90°C, 0.1M KOH in EtOH) with 95% confidence intervals .

Q. Table: DOE Factors and Levels

FactorLow LevelHigh Level
Temperature (°C)70110
Base Concentration0.05M0.2M
SolventEtOHTHF

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) .
  • Multi-technique analysis : Use X-ray crystallography to confirm ambiguous peaks (e.g., tautomerism in pyrrol-2-one rings) .
  • Collaborative interpretation : Engage multiple analysts to reduce bias (e.g., phenolic vs. enolic hydroxy signals) .

Q. What computational tools predict reactivity or regioselectivity in derivatives?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) model transition states for cyclization .
  • Docking studies : Assess interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
  • Machine learning : Train models on existing pyrrol-2-one datasets to predict substituent effects on yield .

Q. How to design safety protocols for handling reactive intermediates?

Methodological Answer:

  • Hazard assessment : Screen intermediates for flammability (e.g., pyrophoric Grignard reagents) using SDS data .
  • Mitigation : Use inert atmospheres (N₂/Ar) for air-sensitive steps and fume hoods for volatile byproducts.
  • Emergency response : Pre-plan neutralization protocols (e.g., quenching bases with acetic acid) .

Q. What strategies compare bioactivity with structural analogs?

Methodological Answer:

  • SAR studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) and test in vitro .
  • Data normalization : Express IC₅₀ values relative to controls (e.g., doxorubicin for cytotoxicity assays).
  • Statistical analysis : Use ANOVA to identify significant substituent effects (p < 0.05) .

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